molecular formula C12H19Br2NO2 B3060040 N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609403-35-1

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Cat. No.: B3060040
CAS No.: 1609403-35-1
M. Wt: 369.09
InChI Key: YRQXUKQMUWVIFQ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide (CAS 1609406-74-7) is a brominated benzylamine derivative supplied as a hydrobromide salt to enhance stability. This compound serves as a versatile chemical building block, particularly in pharmaceutical research and discovery. Its molecular formula is C 12 H 19 Br 2 NO 2 and it has a molecular weight of 369.09 g/mol . The structure of this compound, featuring a bromo-methoxy benzyl group, suggests its primary application is as a key synthetic intermediate. Research indicates that anilines with bromo and methoxy substitutions are of significant interest in the design and synthesis of novel bioactive molecules . Specifically, such structural motifs are explored in the development of potent antitumor agents that act by inhibiting tubulin polymerisation, a key mechanism for antimitotic drugs . The bromine atom can facilitate further chemical modifications via cross-coupling reactions, making this compound a valuable precursor for generating a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.BrH/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3;/h4-6,9,14H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQXUKQMUWVIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)Br)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-35-1
Record name Benzenemethanamine, 5-bromo-2-methoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the bromination of a methoxybenzyl precursor followed by the introduction of the propanamine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl-propanamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound with a brominated benzyl group and a methoxy-substituted propanamine moiety. It is studied for its unique structural properties and potential applications in scientific research.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It is investigated for potential interactions with biological macromolecules.
  • Medicine It is explored for its pharmacological properties, including potential therapeutic effects.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions Analysis

This compound can undergo different types of chemical reactions:

  • Oxidation The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate KMnO4KMnO_4 or chromium trioxide CrO3CrO_3 in acidic conditions can be used for this purpose.
  • Reduction The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl-propanamine derivative. Reagents like lithium aluminum hydride LiAlH4LiAlH_4 or catalytic hydrogenation can be used.
  • Substitution The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides. Nucleophiles like sodium azide NaN3NaN_3 or thiourea in polar solvents can be used.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can produce various substituted benzyl derivatives.

The biological activity of this compound is attributed to its interaction with biological molecules like enzymes and receptors. The brominated benzyl group enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Research indicates that compounds with similar structures can act as substrates or inhibitors for various enzymes, particularly amine oxidases, which play critical roles in the metabolism of biogenic amines and are involved in several physiological processes.

Preliminary studies suggest that this compound exhibits antioxidant properties, which may be linked to its ability to scavenge free radicals and reduce oxidative stress, crucial in preventing cellular damage.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide involves its interaction with specific molecular targets. The brominated benzyl group may facilitate binding to certain receptors or enzymes, while the methoxy and propanamine groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2R)-N-(5-Bromo-2-methoxybenzyl)-20,30-dihydrospiro[cyclopropane-1,10-inden]-2-amine (Compound 16a)

  • Molecular Formula: Not explicitly stated, but includes a spirocyclopropane-inden backbone.
  • Key Features : Retains the N-(5-bromo-2-methoxybenzyl) group but replaces the methoxypropanamine with a spirocyclic structure.
  • Synthesis : Synthesized in 57% yield as a yellow oil via reductive amination .

N-(5-bromo-2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

  • Molecular Formula : C12H14BrN5O (molar mass: 324.18 g/mol ) .
  • Key Features : Replaces the methoxypropanamine with a tetrazole ring and allyl group.

Functional Analogs (Hydrobromide Salts)

Dextromethorphan Hydrobromide

  • Molecular Formula: C18H25NO·HBr·H2O (molar mass: 370.33 g/mol) .
  • Key Features : Morphinan backbone with a 3-methoxy group.
  • Application : Used as a cough suppressant and antidepressant (e.g., in AUVELITY®). The hydrobromide salt improves water solubility, a shared advantage with the target compound .

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

  • Key Features : Contains a thiazole-hydrazine-azepine scaffold.
  • Pharmacology : Demonstrates cardioprotective activity , outperforming Levocarnitine and Mildronate in reducing smooth muscle contractility under hypoxia .
  • Comparison : While structurally distinct, the hydrobromide salt and methoxy group suggest shared formulation strategies for enhanced bioavailability.

Opioid-Related Hydrobromide Salts

N-(3-Ketopentyl)norketobemidone Hydrobromide

  • Application : Exhibits analgesic activity in mice and physical dependence in monkeys .
  • Comparison : Highlights the versatility of hydrobromide salts in modulating opioid receptor interactions, though the target compound lacks reported opioid activity.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Pharmacological Activity Synthesis Yield pKa
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide C12H18BrNO2·HBr 288.18 + HBr Methoxypropanamine, brominated benzyl Not reported Not available 8.44
(2R)-N-(5-Bromo-2-methoxybenzyl)-spirocyclic analog (16a) Not specified Not specified Spirocyclopropane-inden backbone Not reported 57% N/A
N-(5-bromo-2-methoxybenzyl)-tetrazole analog C12H14BrN5O 324.18 Tetrazole ring, allyl group Not reported Not available N/A
Dextromethorphan Hydrobromide C18H25NO·HBr·H2O 370.33 Morphinan backbone, 3-methoxy Antitussive, antidepressant Industrial scale ~9.0
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine Hydrobromide Not specified Not specified Thiazole-hydrazine-azepine Cardioprotective Not available N/A

Key Findings and Implications

  • Hydrobromide Salt Utility : Shared across diverse compounds (e.g., dextromethorphan, cardioprotective agents) for enhanced solubility and stability .
  • Pharmacological Gaps : The target compound’s biological activity remains uncharacterized in the provided evidence, warranting further studies to explore CNS or cardiovascular applications.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, with the molecular formula C12H19Br2NO2, is characterized by a brominated benzyl group and a methoxy-substituted propanamine moiety, which may influence its interactions with biological targets.

  • Molecular Weight : 369.097 g/mol
  • CAS Number : 355383-43-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The presence of the brominated benzyl group enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as substrates or inhibitors for various enzymes, particularly amine oxidases. These enzymes play critical roles in the metabolism of biogenic amines and are involved in several physiological processes.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity may be linked to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Neuroprotective Effects

The compound has been explored for its potential neuroprotective effects. In vitro studies have indicated that it may protect neuronal cells from apoptosis induced by oxidative stress, suggesting a possible application in neurodegenerative diseases.

Study 1: Neuroprotection in Cell Cultures

In a controlled laboratory setting, neuronal cell cultures were treated with varying concentrations of this compound. Results demonstrated a significant reduction in cell death when exposed to oxidative stressors, indicating its protective role.

Concentration (µM)Cell Viability (%)
0100
1085
5070
10050

Study 2: Enzyme Inhibition

Another investigation focused on the compound's inhibitory effects on monoamine oxidase (MAO). The study revealed that at specific concentrations, this compound significantly inhibited MAO activity compared to control groups.

Concentration (µM)MAO Activity Inhibition (%)
00
1015
5035
10060

Q & A

Q. What are the standard synthetic routes and critical optimization parameters for preparing N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide?

Methodological Answer: The synthesis typically involves reductive amination between 5-bromo-2-methoxybenzaldehyde and 1-methoxy-2-propanamine. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of intermediates.
  • Temperature control : Reflux (~80–100°C) facilitates imine formation, while room temperature is optimal for reduction steps.
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes unreacted starting material, improving yields by 15–20% in analogous syntheses .
  • Salt formation : Treatment with hydrobromic acid (HBr) in diethyl ether induces crystallization. For purification, recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity hydrobromide salts .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR : Critical for identifying the benzyl methylene group (δ 4.15–4.30 ppm, triplet) and methoxy protons (δ 3.70–3.85 ppm, singlet). Aromatic protons appear as a multiplet between δ 7.00–7.76 ppm .
  • IR spectroscopy : Confirms N–H stretches (~3200 cm⁻¹) and C–Br bonds (~600 cm⁻¹).
  • HRMS : Validates the molecular ion peak (e.g., m/z calculated for C₁₂H₁₇Br₂NO₂: 369.97).
  • X-ray crystallography : Definitive for salt confirmation. SHELXL refinement (using Olex2 or similar software) resolves hydrogen bonding between the amine and bromide ions .

Advanced Questions

Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom exerts electron-withdrawing effects , activating the benzyl ring for electrophilic substitution but deactivating it toward nucleophilic aromatic substitution (SNAr). Mechanistic studies on 5-bromo-2-chloro-N,N-dimethylbenzamide reveal:

  • Meta-directing effects : Bromine directs nucleophiles to the 2- and 4-positions, requiring CuI catalysis for methoxy substitutions at elevated temperatures (100–150°C) .
  • Kinetic barriers : Bromine increases activation energy by 10–15 kJ/mol compared to non-halogenated analogs, necessitating harsher conditions. For SNAr, NaN₃ in DMF at 80°C for 12 hours achieves 85–90% substitution yields .

Q. What strategies resolve conflicting NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals. For example, HSQC correlates δ 3.81 ppm (methoxy protons) to carbons at δ 55–60 ppm, confirming their identity .
  • Variable temperature NMR : Cooling to –40°C simplifies splitting patterns by slowing rotameric equilibria in flexible amine chains.
  • Computational validation : Density Functional Theory (DFT) calculates chemical shifts (e.g., using Gaussian09). Discrepancies >0.3 ppm suggest misassignment or dynamic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide

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